1,8-Dimethoxynaphthalene

Descripción general

Descripción

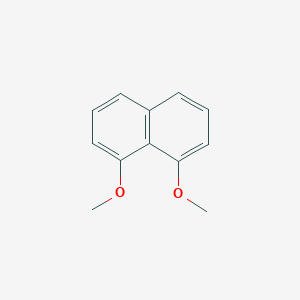

1,8-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 8 positions of the naphthalene ring. This compound is known for its interesting chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Dimethoxynaphthalene can be synthesized through several methods. One common method involves the methylation of 1,8-dihydroxynaphthalene. The reaction typically uses methyl iodide (CH3I) as the methylating agent and a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,8-Dimethoxynaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert it back to 1,8-dihydroxynaphthalene.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: 1,8-Dihydroxynaphthalene

Substitution: Various substituted naphthalenes depending on the reagent used

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Hydrogen Bond Donor Studies :

- Research indicates that 1,8-dimethoxynaphthalene has been utilized as a control compound in studies investigating hydrogen bond donating abilities. It was found to be less effective than other naphthol derivatives in facilitating hydrogen bonding interactions due to the absence of strong hydrogen bond donors in its structure .

- Catalytic Activity :

- Antioxidant Properties :

- Anti-Diabetic Activity :

Material Science Applications

-

Polymer Chemistry :

- The unique structure of this compound allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its use in creating functionalized materials for coatings and films has been explored due to its potential for improving material performance .

- Antimicrobial Studies :

Table 1: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-Diabetic Activity | IC₅₀ (mM) |

|---|---|---|---|

| This compound | Moderate | Moderate | 0.13 |

| Naphthalene-2,3-dicarboxylic acid | High | High | N/A |

Table 2: Synthesis Conditions for this compound

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Dimethyl sulfate | Reflux at 70°C | 92 |

| K2CO3 | Room temperature (23°C) | 96 |

Case Studies

- A study on the efficacy of various naphthalene derivatives demonstrated that while this compound is less effective as a hydrogen bond donor compared to its analogs, it serves as a crucial reference point for developing more active catalysts based on the naphthalene skeleton .

- Research involving endophytic fungi has led to the discovery of novel compounds derived from this compound that show promising antimicrobial activity against resistant strains of bacteria .

Mecanismo De Acción

The mechanism of action of 1,8-dimethoxynaphthalene involves its ability to undergo various chemical transformations. In biological systems, its antioxidant properties are attributed to its ability to quench free radicals and reactive oxygen species. This activity is mediated through the formation of stable radical intermediates, which prevent oxidative damage to cells and tissues.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Dimethoxynaphthalene

- 1,8-Dihydroxynaphthalene

- 1,8-Dibromonaphthalene

Uniqueness

1,8-Dimethoxynaphthalene is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to 1,4-dimethoxynaphthalene, the 1,8-isomer has different steric and electronic effects, leading to distinct reactivity patterns. Additionally, its antioxidant properties make it a valuable compound in biological and medical research.

Actividad Biológica

1,8-Dimethoxynaphthalene (DMN) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DMN, focusing on its antioxidant, antimicrobial, and cytotoxic effects, as well as its role in melanin biosynthesis.

Chemical Structure and Properties

This compound is characterized by two methoxy groups attached to the naphthalene ring at the 1 and 8 positions. Its molecular formula is C12H12O2, and it exhibits properties typical of aromatic compounds, including stability and hydrophobicity.

Antioxidant Activity

Research indicates that DMN possesses antioxidant properties, although it is less potent than some of its derivatives. In a comparative study, DMN was evaluated alongside naphthalene-2,3-dicarboxylic acid (NDA) for their antioxidant capabilities. The results showed that while both compounds can scavenge free radicals, NDA demonstrated superior activity compared to DMN .

The antioxidant activity of DMN can be quantified through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of a compound to donate electrons or hydrogen atoms to neutralize free radicals.

Cytotoxic Effects

Cytotoxicity studies reveal that DMN inhibits cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) of DMN was determined to be approximately 0.13 mM, indicating significant potential for use in cancer research . This cytotoxic effect is critical for understanding how DMN may influence cell growth and survival in various biological contexts.

Antimicrobial Activity

DMN has been tested for its antimicrobial properties against several pathogens. A study examining various naphthalene derivatives found that DMN exhibited moderate antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. However, its efficacy was generally lower than that of other tested compounds .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >50 µg/mL |

| Escherichia coli | >50 µg/mL |

| Pseudomonas aeruginosa | >50 µg/mL |

| Candida albicans | >50 µg/mL |

Role in Melanin Biosynthesis

DMN serves as an intermediate in the biosynthesis of fungal melanin. Specifically, it is involved in the production of 1,8-dihydroxynaphthalene (DHN), a precursor to DHN-melanin in fungi such as Aspergillus fumigatus. The synthesis pathway includes several enzymatic steps facilitated by laccases and polyketide synthases . This melanin is crucial for fungal virulence and environmental stress resistance.

Case Studies

- Fungal Melanin Production : In a study involving halophilic fungi, the presence of tricyclazole inhibited the DHN-melanin biosynthetic pathway, leading to the accumulation of intermediates like 1,3,6,8-tetrahydroxynaphthalene (T4HN) and revealing the importance of DMN in melanin synthesis under varying environmental conditions .

- Cytotoxicity Assessment : A detailed examination of DMN's cytotoxic effects on cancer cell lines demonstrated its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in specific cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

1,8-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPDMEIIZPOYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398459 | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-66-8 | |

| Record name | 1,8-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,8-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1,8-Dimethoxynaphthalene against the coffee pathogen Mycena citricolor?

A: Research suggests that this compound, released as a volatile organic compound (VOC) by the fungus Daldinia eschscholtzii, inhibits Mycena citricolor growth. Specifically, it appears to damage the pathogen's pseudopilei, which are crucial for spore production and dispersal. While the exact mechanism is not fully understood, scanning electron microscopy confirmed structural damage to the pseudopilei after exposure to this compound. []

Q2: Besides its antifungal activity, are there other biological activities associated with this compound?

A: Yes, this compound demonstrated antiproliferative activity by inhibiting the growth of Raw 264.7 and THP-1 cancer cell lines. [] Additionally, it inhibited the biosynthesis of dihydroxynaphthalene (DHN) melanin in a study exploring fungal melanin biosynthesis inhibitors. []

Q3: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. []

Q4: Are there any studies investigating the structure of this compound?

A: Yes, X-ray crystallography studies revealed a close proximity between the oxygen atoms of the two methoxy groups in the this compound molecule. This proximity induces a slight deformation in the naphthalene structure. Interestingly, despite the deformation, the bond lengths remain unaffected, and the O…O distances are similar to those observed in other compounds with similar structural features. This observation suggests an anisotropic nature of O…O interactions in this system. []

Q5: Has this compound been isolated from natural sources?

A: Yes, this compound has been found in various fungi, including Xylaria sp., [] a marine fungus (No. 3920), [] Cladosporium sp. JJM22, [] Daldinia eschscholtzii PSU-STD57, [] Nodulisporium sp. A4, [] and Leptographium wageneri var. pseudotsugae. [] It has also been isolated from the rhizomes of the plant Asphodelus tenuifolius. []

Q6: What spectroscopic data are available for characterizing this compound?

A: The structure of this compound has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , , ]

Q7: Have there been studies on the interaction of this compound with light?

A: Yes, research has investigated the fluorescence quenching of this compound in its excited singlet state upon interaction with various organic compounds. [] This suggests potential applications in areas like photochemistry or as a fluorescent probe.

Q8: Are there any known synthetic routes for producing this compound?

A: While isolation from natural sources is common, this compound can be synthesized. One reported method involves the alumina-catalyzed cyclodimerization of specific 4-hydroxymethyl derivatives of naphthalene compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.